Semaxanib, also known as SU5416, is a quinolone derivative [] studied for its potential antineoplastic activity. It belongs to a class of compounds called tyrosine kinase inhibitors [, ]. Semaxanib plays a significant role in scientific research, primarily as a tool for understanding angiogenesis, the formation of new blood vessels. Researchers utilize Semaxanib to investigate the role of angiogenesis in various disease models, including cancer and pulmonary hypertension. [, , , , , , , ]
Semaxanib, also known as SU-5416, is a synthetic compound primarily recognized for its role as a potent and selective inhibitor of the vascular endothelial growth factor receptor tyrosine kinase, specifically the Flk-1/KDR receptor. Initially developed for cancer treatment, Semaxanib's mechanism focuses on inhibiting angiogenesis, the process by which new blood vessels form from existing ones, which is crucial in tumor growth and metastasis. Despite its promising attributes, clinical trials have shown limited efficacy, leading to its discontinuation in further development for human use.
Semaxanib is classified as a small molecule drug within the category of receptor tyrosine kinase inhibitors. Its chemical structure is characterized by the presence of a pyrrolidine moiety and an indolinone scaffold, contributing to its biological activity. The compound is synthesized from various precursors through a series of chemical reactions aimed at optimizing its inhibitory effects on angiogenesis.
The synthesis of Semaxanib involves several key steps:
The synthesis process emphasizes careful control over reaction conditions to maximize yield and purity.
Semaxanib's molecular formula is CHNO, with a molecular weight of 270.30 g/mol. The compound features an indolin-2-one core structure linked to a pyrrolidine ring.
Semaxanib primarily acts through its interaction with the Flk-1/KDR receptor, inhibiting downstream signaling pathways involved in angiogenesis. The key reactions include:
The compound has been shown to exhibit significant anti-tumor effects in vitro across various cancer cell lines by disrupting these pathways .
Semaxanib's mechanism involves:
Research indicates that Semaxanib effectively reduces vascular permeability and inhibits endothelial cell proliferation in experimental models .
Relevant data suggest that Semaxanib exhibits favorable pharmacokinetic properties but has limitations in bioavailability when administered orally .
Semaxanib has been explored primarily for its potential applications in oncology as an anti-cancer agent due to its ability to inhibit angiogenesis. Although it has not progressed beyond clinical trials for human use due to efficacy concerns, it remains a subject of interest in research settings focused on:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: